![molecular formula C8H11BrO2 B13012954 {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Bromobicyclo[111]pentan-1-yl}methylacetate is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the Diels-Alder reaction of cyclopropane derivatives.
Bromination: The bicyclo[1.1.1]pentane is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position.
Esterification: The brominated intermediate is then reacted with methyl acetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of {3-Hydroxybicyclo[1.1.1]pentan-1-yl}methylacetate or {3-Aminobicyclo[1.1.1]pentan-1-yl}methylacetate.
Reduction: Formation of bicyclo[1.1.1]pentan-1-ylmethylacetate.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
科学研究应用
Chemistry
In chemistry, {3-Bromobicyclo[111]pentan-1-yl}methylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate is explored for its potential pharmacological properties. Its derivatives may exhibit activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives used.
相似化合物的比较
Similar Compounds
- {3-Chlorobicyclo[1.1.1]pentan-1-yl}methylacetate
- {3-Fluorobicyclo[1.1.1]pentan-1-yl}methylacetate
- {3-Iodobicyclo[1.1.1]pentan-1-yl}methylacetate
Uniqueness
Compared to its analogs, {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s physical and chemical properties, distinguishing it from its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C8H11BrO2 |
|---|---|
分子量 |
219.08 g/mol |
IUPAC 名称 |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl acetate |
InChI |
InChI=1S/C8H11BrO2/c1-6(10)11-5-7-2-8(9,3-7)4-7/h2-5H2,1H3 |
InChI 键 |
OMJXKHBQHGOAQP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC12CC(C1)(C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
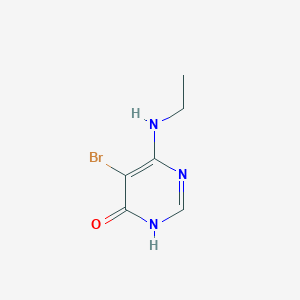
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
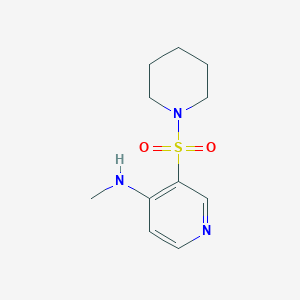

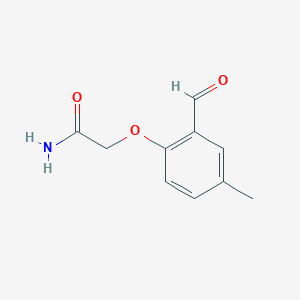

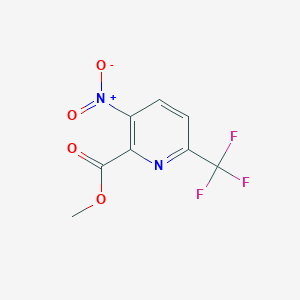

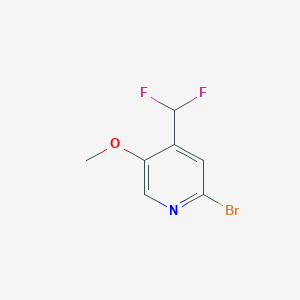
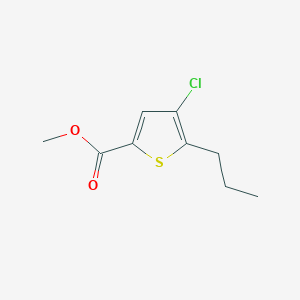
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
